2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For instance, ketamine, a compound with a similar 2-(2-chlorophenyl)-2-methylamino structure, has been synthesized using a hydroxy ketone intermediate .Scientific Research Applications
Synthesis of Electron Transport Material
This compound has been applied in the synthesis of electron transport materials (ETMs). An efficient synthesis process was developed from two cheap commodity chemicals, leading to the production of ETMs like BPyTP-2 in the materials field (Zha Xiangdong et al., 2017).
Development of Novel Stilbene Derivatives
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized for potential application in LCD technology and therapeutic uses for neurodegenerative diseases (B. Das et al., 2015).
Application in Organic Chemistry and Materials Science
The compound's derivatives have been studied for their unique properties and potential applications in organic synthesis and materials science. This includes work on the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives (J. Spencer et al., 2002), and the use of N-allylidene-1,1-diphenylethanamine as a latent acrolein synthon in nucleophilic addition reactions (Makoto Shimizu et al., 2010).
Lipogenic Inhibition in Medicinal Chemistry
Research has also explored the use of pinacolyl boronate-substituted stilbenes, derived from this compound, as novel lipogenic inhibitors. These inhibitors have shown potential in suppressing lipogenic gene expression in mammalian hepatocytes, suggesting applications in lipid-lowering drug development (B. Das et al., 2011).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSKOHHHQUMTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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